2-Bromo-8-oxaspiro[4.5]decane
Description
2-Bromo-8-oxaspiro[4.5]decane is a brominated spirocyclic compound characterized by a spiro[4.5]decane core, where a single oxygen atom replaces a carbon at position 8 (oxa substitution), and a bromine atom is attached at position 2. This structure combines the rigidity of a spiro system with the reactivity of bromine, making it valuable in organic synthesis and medicinal chemistry. Spiro[4.5]decane derivatives, such as spirovetivanes (e.g., β-vetivone), are naturally occurring sesquiterpenes with bioactivity, though the bromo-oxa variant is synthetic and primarily used in research .
Key features:
- Molecular formula: C₉H₁₅BrO.
- Core structure: Spiro[4.5]decane with 8-oxa and 2-bromo substituents.
- Applications: Intermediate in drug discovery, functional materials, and agrochemical synthesis.
Properties
Molecular Formula |
C9H15BrO |
|---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
3-bromo-8-oxaspiro[4.5]decane |
InChI |
InChI=1S/C9H15BrO/c10-8-1-2-9(7-8)3-5-11-6-4-9/h8H,1-7H2 |
InChI Key |
ZTMVJWNJNCOQCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCOCC2)CC1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-oxaspiro[4.5]decane can be achieved through various methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-oxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
Substitution: Products include various substituted spiro compounds.
Oxidation: Products include oxides and ketones.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
2-Bromo-8-oxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-8-oxaspiro[4.5]decane involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bromine Substitution
(a) 8-Bromo-1,4-dioxaspiro[4.5]decane (CAS 68278-51-3)
- Molecular formula : C₈H₁₃BrO₂.
- Key differences : Contains two oxygen atoms (1,4-dioxa) instead of one (8-oxa).
- Properties : Higher polarity due to additional oxygen, influencing solubility and reactivity. Used in polymer chemistry and as a precursor for spiroacetals .
(b) 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane (CAS 74286-87-6)
- Molecular formula : C₉H₁₅BrO₂.
- Key differences : Bromine is part of a methylene group (-CH₂Br) rather than directly attached to the spiro core.
- Applications : Versatile alkylating agent in organic synthesis .
(c) 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane (CAS 125962-61-0)
Analogues with Heteroatom Variations
(a) 8-Aminospiro[4.5]decane Hydrochloride (CAS 3643-12-7)
- Molecular formula : C₉H₁₈ClN.
- Key differences: Replaces bromine and oxygen with an amino group (-NH₂), increasing basicity.
- Applications : Intermediate in alkaloid synthesis and neurotransmitter research .
(b) 2-Oxa-8-azaspiro[4.5]decane HCl
Functional Group Comparisons
| Compound | Substituents | Molecular Formula | Key Applications |
|---|---|---|---|
| 2-Bromo-8-oxaspiro[4.5]decane | 2-Br, 8-Oxa | C₉H₁₅BrO | Drug intermediates, materials |
| 8-Bromo-1,4-dioxaspiro[4.5]decane | 1,4-Dioxa, 8-Br | C₈H₁₃BrO₂ | Polymer chemistry, spiroacetals |
| 8-Aminospiro[4.5]decane HCl | 8-NH₂ | C₉H₁₈ClN | Alkaloid synthesis |
| 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane | 4-BrPh, 1,4-dioxa | C₁₄H₁₇BrO₂ | Pharmaceuticals, OLED materials |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
